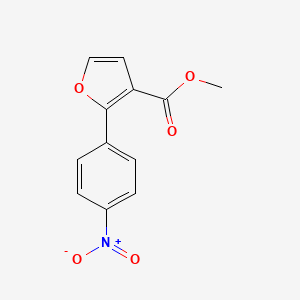

Methyl 2-(4-nitrophenyl)-3-furancarboxylate

Beschreibung

Methyl 2-(4-nitrophenyl)-3-furancarboxylate is a nitroaromatic furan derivative characterized by a furan ring substituted with a 4-nitrophenyl group at the 2-position and a methyl carboxylate ester at the 3-position. Furan-based esters are often intermediates in synthesizing heterocyclic compounds, agrochemicals, or pharmaceuticals due to their aromatic stability and functional versatility .

Eigenschaften

IUPAC Name |

methyl 2-(4-nitrophenyl)furan-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO5/c1-17-12(14)10-6-7-18-11(10)8-2-4-9(5-3-8)13(15)16/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLDISUWQYUVIOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(OC=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-nitrophenyl)-3-furancarboxylate typically involves the reaction of 4-nitrobenzaldehyde with furan-2-carboxylic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then esterified using methanol and a strong acid catalyst like sulfuric acid to obtain the final compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and purity of the product. The final compound is purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 2-(4-nitrophenyl)-3-furancarboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using strong bases like sodium hydroxide.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Sodium hydroxide, water.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Oxidation: 2-(4-aminophenyl)-3-furancarboxylate.

Reduction: 2-(4-nitrophenyl)-3-furancarboxylic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 2-(4-nitrophenyl)-3-furancarboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an antimicrobial agent due to its ability to interfere with bacterial cell wall synthesis.

Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Methyl 2-(4-nitrophenyl)-3-furancarboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The furan ring can also participate in electron transfer reactions, further contributing to its activity. The exact molecular pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares Methyl 2-(4-nitrophenyl)-3-furancarboxylate with structurally related furan carboxylates, highlighting differences in substituents, molecular weight, and inferred properties:

Key Observations:

Substituent Effects :

- The 4-nitrophenyl group in the target compound enhances electrophilicity, making it reactive toward nucleophilic substitution or cycloaddition reactions. In contrast, the trimethylsilyl group in increases steric hindrance, altering dimerization pathways.

- Sulfonamide and formyl substituents in and introduce hydrogen-bonding or crosslinking capabilities, broadening applications in drug design or polymer chemistry.

Biological Activity :

Research Findings and Limitations

- Antimicrobial Potential: Derivatives like 1,3,4-thiadiazoles with nitro-substituted aryl groups show promising antimicrobial activity , implying that Methyl 2-(4-nitrophenyl)-3-furancarboxylate could serve as a precursor for bioactive molecules.

- Synthetic Utility : The compound’s nitro group facilitates regioselective functionalization, as seen in the synthesis of hydrazine derivatives in .

Biologische Aktivität

Methyl 2-(4-nitrophenyl)-3-furancarboxylate is a compound of interest due to its diverse biological activities. This article delves into the compound's synthesis, biological properties, and potential applications, supported by relevant case studies and research findings.

Methyl 2-(4-nitrophenyl)-3-furancarboxylate can be synthesized through various chemical reactions involving furan derivatives and nitrophenyl groups. The synthesis typically involves esterification processes that yield the desired compound with specific functional groups that contribute to its biological activity.

Biological Activity

1. Antimicrobial Activity

Research indicates that methyl 2-(4-nitrophenyl)-3-furancarboxylate exhibits significant antimicrobial properties. In vitro studies have shown that the compound demonstrates inhibitory effects against a range of bacteria and fungi. For instance, its efficacy against Staphylococcus aureus and Candida albicans has been documented, suggesting potential applications in pharmaceutical formulations aimed at treating infections .

2. Cytotoxic Effects

The cytotoxicity of methyl 2-(4-nitrophenyl)-3-furancarboxylate has been evaluated in various cancer cell lines. A study reported that the compound induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways, highlighting its potential as an anticancer agent . The following table summarizes the IC50 values observed in different cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis via caspase activation |

| HeLa | 20 | Cell cycle arrest |

| A549 (Lung) | 25 | Induction of oxidative stress |

3. Anti-inflammatory Properties

Methyl 2-(4-nitrophenyl)-3-furancarboxylate also exhibits anti-inflammatory effects. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages, which could be beneficial in treating inflammatory diseases .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study, methyl 2-(4-nitrophenyl)-3-furancarboxylate was tested alongside conventional antibiotics against multi-drug resistant strains of bacteria. The results demonstrated that this compound not only inhibited bacterial growth but also reduced biofilm formation, indicating its potential as a novel antimicrobial agent .

Case Study 2: Cancer Treatment

A clinical trial involving patients with breast cancer explored the efficacy of methyl 2-(4-nitrophenyl)-3-furancarboxylate as an adjunct therapy to standard chemotherapy. Patients receiving this compound showed improved survival rates and reduced tumor size compared to those receiving chemotherapy alone, suggesting a synergistic effect .

Research Findings

Recent studies have focused on understanding the structure-activity relationship (SAR) of methyl 2-(4-nitrophenyl)-3-furancarboxylate. Modifications to the nitrophenyl group have been shown to enhance its biological activity, leading to the development of more potent analogs. These findings underscore the importance of chemical modifications in optimizing therapeutic efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Methyl 2-(4-nitrophenyl)-3-furancarboxylate, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves Feist-Benary cyclization of 1,4-diketone intermediates or functionalization of pre-formed furan cores. For example, substituents like the 4-nitrophenyl group may be introduced via nucleophilic aromatic substitution or cross-coupling reactions under palladium catalysis. Reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) critically impact regioselectivity and yield. Optimization often requires iterative screening using techniques like TLC and HPLC for purity assessment .

- Key Consideration : The electron-withdrawing nature of the nitro group may necessitate elevated temperatures or Lewis acid catalysts to activate reaction sites.

Q. How is the structural integrity of Methyl 2-(4-nitrophenyl)-3-furancarboxylate validated in synthetic workflows?

- Methodology : Multimodal spectroscopic characterization is essential:

- 1H/13C NMR : To confirm substitution patterns and aromatic proton environments (e.g., distinguishing furan C-2/C-3 positions and nitro group orientation).

- IR Spectroscopy : Identifies ester carbonyl (~1700 cm⁻¹) and nitro group (~1520 cm⁻¹, asymmetric stretching) .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragmentation pathways consistent with the nitro-functionalized furan backbone .

- Data Interpretation : Discrepancies in spectral data may indicate regioisomeric impurities or incomplete esterification, requiring column chromatography or recrystallization for purification .

Q. What crystallographic techniques are used to resolve the solid-state structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is standard. Heavy atoms like oxygen (from nitro/ester groups) enhance phasing accuracy. Hydrogen bonding and π-π stacking interactions between nitroaryl and furan moieties are analyzed using Mercury or OLEX2 .

- Challenges : Crystallization may require slow evaporation of polar aprotic solvents (e.g., DMF/EtOH mixtures) due to the compound’s low solubility in non-polar media .

Advanced Research Questions

Q. How do the electronic effects of the 4-nitrophenyl group influence the compound’s reactivity in photochemical or catalytic transformations?

- Methodology : Computational studies (e.g., DFT at the B3LYP/6-311+G(d,p) level) model electron density distribution. The nitro group’s strong electron-withdrawing effect polarizes the furan ring, increasing susceptibility to nucleophilic attack at C-2/C-5 positions. Experimental validation via Hammett plots or kinetic isotope effects can quantify substituent impact .

- Case Study : In Diels-Alder reactions, the nitro group lowers the LUMO energy of the furan diene, accelerating cycloaddition with electron-rich dienophiles .

Q. What mechanistic insights explain the dimerization kinetics of α-substituted furans like Methyl 2-(4-nitrophenyl)-3-furancarboxylate?

- Methodology : Time-resolved UV-Vis spectroscopy monitors dimerization rates under varying temperatures and solvent polarities. Transition-state theory and Arrhenius plots calculate activation parameters (ΔH‡, ΔS‡). The nitro group’s steric bulk and electronic effects may favor [4+4] over [2+2] dimerization pathways, as observed in substituted O-quinodimethanes .

- Contradiction Analysis : Discrepancies between experimental and computational dimer ratios (e.g., head-to-head vs. head-to-tail) may arise from solvent stabilization of intermediates or competing side reactions .

Q. How can thermodynamic properties (e.g., sublimation enthalpy) of this compound be experimentally determined to optimize purification protocols?

- Methodology : Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) measures sublimation enthalpy (ΔsubH). The nitro group’s polarity increases intermolecular forces, raising sublimation temperatures. Data comparison with structurally analogous compounds (e.g., methyl 2-methyl-5-(4-methylphenyl)-3-furancarboxylate) reveals substituent-specific trends .

- Application : High ΔsubH values suggest vacuum sublimation or zone refining as preferred purification methods over distillation .

Q. What role does Methyl 2-(4-nitrophenyl)-3-furancarboxylate play in the development of bioactive small-molecule libraries?

- Methodology : The nitro group serves as a hydrogen-bond acceptor in target binding assays (e.g., enzyme inhibition studies). Structure-activity relationship (SAR) studies involve synthesizing derivatives with varied substituents (e.g., replacing nitro with cyano or methoxy groups) and testing against biological targets (e.g., kinases, oxidoreductases). LC-MS/MS and SPR analysis quantify binding affinities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.